molecular formula C8H18O B3029155 3-Methyl-3-heptanol CAS No. 5582-82-1

3-Methyl-3-heptanol

Cat. No.: B3029155
CAS No.: 5582-82-1
M. Wt: 130.23 g/mol
InChI Key: PQOSNJHBSNZITJ-UHFFFAOYSA-N
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Description

3-Methyl-3-heptanol is an organic compound with the chemical formula C8H18O. It is a colorless liquid with a mild, fruity odor. The structure of this compound consists of a heptane backbone with a methyl group attached to the third carbon atom .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-3-heptanol can be synthesized through various methods, one of which is the Grignard reaction. In this method, a Grignard reagent, such as methylmagnesium bromide, reacts with 3-heptanone to produce this compound. The reaction typically occurs in an anhydrous ether solvent under controlled temperatures .

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 3-methyl-3-heptanone. This process uses a metal catalyst, such as palladium or nickel, under high pressure and temperature conditions to achieve the desired alcohol product .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-3-heptanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed:

Scientific Research Applications

3-Methyl-3-heptanol has various applications in scientific research:

Comparison with Similar Compounds

  • 3-Methyl-2-heptanol
  • 3-Methyl-4-heptanol
  • 5-Methyl-3-heptanol

Comparison: 3-Methyl-3-heptanol is unique due to the position of the methyl group on the third carbon atom, which influences its physical and chemical properties. Compared to its isomers, such as 3-Methyl-2-heptanol and 3-Methyl-4-heptanol, this compound has different boiling points, solubility, and reactivity. These differences make it suitable for specific applications in fragrance and organic synthesis .

Properties

IUPAC Name

3-methylheptan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-4-6-7-8(3,9)5-2/h9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOSNJHBSNZITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871136
Record name 3-Methyl-3-heptanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

598-06-1, 5582-82-1
Record name 3-Methyl-3-heptanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Heptanol, 3-methyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-METHYL-3-HEPTANOL
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Record name 3-Methyl-3-heptanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylheptan-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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